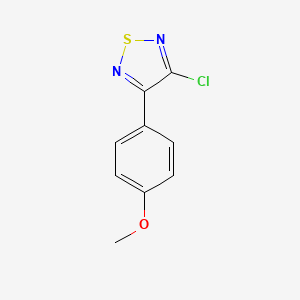
7-Nitroisoquinoline2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitroisoquinoline N-oxide is a heterocyclic organic compound characterized by the presence of a nitro group at the 7th position and an N-oxide functional group on the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinoline2-oxide can be achieved through several methods. One efficient approach involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This method is performed under mild conditions without the need for organic solvents, additives, or ligands, resulting in moderate to high yields . Another common method involves the oxidation of isoquinoline derivatives using reagents such as sodium percarbonate or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high efficiency and yield. The use of continuous flow reactors and packed-bed microreactors has been explored to enhance the scalability and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Nitroisoquinoline N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 7-aminoisoquinoline derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of palladium catalysts or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitronium tetrafluoroborate or bromine in acetic acid are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of higher-order N-oxide derivatives.
Reduction: Formation of 7-aminoisoquinoline derivatives.
Substitution: Introduction of various functional groups at activated positions on the isoquinoline ring.
Wissenschaftliche Forschungsanwendungen
7-Nitroisoquinoline N-oxide has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological oxidation processes.
Medicine: Research into its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases is ongoing.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 7-Nitroisoquinoline2-oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with nucleophilic sites on biomolecules, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Quinoline N-oxide: Similar in structure but lacks the nitro group, leading to different reactivity and applications.
7-Nitroquinoline: Lacks the N-oxide group, resulting in distinct chemical properties and biological activities.
Quinoxaline 1,4-di-N-oxide: Known for its antibacterial properties and used as a growth promoter in animal feed
Uniqueness: 7-Nitroisoquinoline N-oxide is unique due to the presence of both nitro and N-oxide functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
Eigenschaften
Molekularformel |
C9H6N2O3 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
7-nitro-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C9H6N2O3/c12-10-4-3-7-1-2-9(11(13)14)5-8(7)6-10/h1-6H |
InChI-Schlüssel |
ORFXPBGTZXCOBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=C[N+](=C2)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-(Dimethylamino)ethyl]oxy}-4-pyrimidinamine](/img/structure/B8483350.png)
![6-Fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B8483352.png)
![6Methyl-imidazo[1,5-d]-as-triazine-4(3H)-thione](/img/structure/B8483357.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B8483362.png)


![9,9'-spirobi[fluorene]-2,2'-dicarboxylic Acid](/img/structure/B8483390.png)




![2-[4-(2-Hydroxyethyl)-1-homopiperazinyl]benzoxazole](/img/structure/B8483421.png)
